3-allyl-8-cyclohexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Mesoionic Purinone Analogs
Mesoionic compounds, including imidazo[2,1-f]purine-2,4-dione analogs, are studied for their unique chemical properties and potential applications. Coburn and Taylor (1982) explored the synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones, revealing insights into their chemical behavior and reactions, such as hydrolytic ring-opening and 1,3-dipolar cycloadditions, which are fundamental for the development of new compounds with potential applications in medicinal chemistry and material science (Coburn & Taylor, 1982).
Serotonin Receptor Activity
A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized and tested by Zagórska et al. (2015) evaluated their affinity for serotoninergic and dopaminergic receptors, highlighting the relevance of substituents at specific positions for receptor affinity and selectivity. These findings could guide the design of new compounds for treating neurological disorders, including depression and anxiety (Zagórska et al., 2015).
Pharmacological Evaluation
Further research by Zagórska et al. (2009) on imidazo[2,1-f]purine-2,4-dione derivatives explored their potential as anxiolytic and antidepressant agents. These studies demonstrate the application of imidazo[2,1-f]purine derivatives in developing new therapeutic agents (Zagórska et al., 2009).
Receptor Affinity and Enzyme Activity
The exploration of receptor affinity and enzyme inhibitory properties of imidazo- and pyrimidino[2,1-f]purines by Zagórska et al. (2016) informs the development of compounds with potential therapeutic applications, particularly in treating neurodegenerative diseases (Zagórska et al., 2016).
Novel Synthetic Methods
Research into novel synthetic methods for heterocyclic compounds, such as those by Khaligh (2017), not only expands the toolkit available for chemists but also opens up new pathways for the creation of compounds with diverse biological activities (Khaligh, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-cyclohexyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-4-10-21-16(24)14-15(20(3)18(21)25)19-17-22(14)11-12(2)23(17)13-8-6-5-7-9-13/h4,11,13H,1,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDLQAJYKJBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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